molecular formula C13H22BN3O3 B1399766 N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 930596-20-6

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No. B1399766
M. Wt: 279.15 g/mol
InChI Key: RVZZYZZVSAPLOO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C13H22BN3O3 and its molecular weight is 279.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Structural Analysis : N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide and its derivatives have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. For example, Liao et al. (2022) conducted a study on the synthesis and characterization of related compounds, providing insights into their molecular structures as confirmed by various spectroscopic methods and Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022).

Biological Activity and Potential Applications

  • Antipsychotic Potential : Research on derivatives of this compound has explored their potential as antipsychotic agents. Studies have shown that some derivatives exhibit antipsychotic-like profiles in behavioral animal tests and do not interact with dopamine receptors, suggesting their unique pharmacological properties (Wise et al., 1987).
  • Anti-Inflammatory Activity : Some derivatives of N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide have demonstrated significant anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized and tested certain derivatives, finding notable anti-inflammatory effects in their study (Sunder & Maleraju, 2013).

Chemical Properties and Molecular Studies

  • Molecular Docking and DFT Studies : Advanced computational studies like molecular docking and DFT have been employed to understand the molecular interactions and properties of these compounds. For example, Fahim et al. (2019) conducted a study involving molecular docking and DFT to explore the antitumor activity of certain derivatives (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-7-15-17(8-10)9-11(18)16(5)6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZZYZZVSAPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Synthesis routes and methods I

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 2-chloro-N,N-dimethylacetamide according to Method AC (heating to 90° C. for 4 h) and was isolated as an orange gum (quantitative). LCMS (ES+) 280 (M+H)+, RT 2.38 minutes (Method 1).
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Synthesis routes and methods II

Procedure details

A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.8 g, 4.1 mmol), cesium carbonate (2.0 g, 6.2 mmol), and 2-chloro-N,N-dimethylacetamide (0.47 mL, 4.5 mmol) in DMF (14 mL) was heated in a microwave at 90° C. for 1 hr. The crude reaction mixtures were then diluted with water (300 mL) and extracted with ethyl acetate (3×50 mL). Product was purified by silica gel column using DCM/EtOAc/MeOH (8/1.5/0.5) as eluent to provide N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide (1.3 g) as a light yellow oil. ESI-MS:m/z 280.3 (M+H)+.
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0.8 g
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14 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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